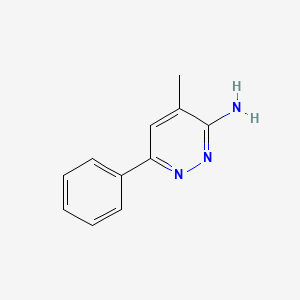

4-metil-6-fenilpiridazin-3-amina

Descripción general

Descripción

3-Amino-4-methyl-6-phenylpyridazine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Amino-4-methyl-6-phenylpyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-methyl-6-phenylpyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antimicrobiana

4-metil-6-fenilpiridazin-3-amina: se ha identificado como una estructura principal en compuestos que exhiben una amplia gama de actividades farmacológicas, incluidas las propiedades antimicrobianas. Este compuesto, debido a su anillo de piridazina, se considera una 'estructura privilegiada' en química medicinal, a menudo utilizada en programas de descubrimiento de fármacos dirigidos a varios patógenos .

Efectos Antidepresivos y Ansiolíticos

Los derivados de piridazina, incluida la This compound, han mostrado potencial como agentes antidepresivos y ansiolíticos. Su capacidad para interactuar con los receptores del sistema nervioso central sugiere su uso en el tratamiento de trastornos psicológicos .

Aplicaciones Antihipertensivas

Los derivados de este compuesto se han explorado por sus efectos antihipertensivos. Son parte de una clase de fármacos que pueden controlar la presión arterial alta al modular las vías fisiológicas .

Propiedades Anticancerígenas

El anillo de piridazina está presente en algunos fármacos disponibles en el mercado con actividades anticancerígenas. Los derivados de This compound pueden inhibir la proliferación de células cancerosas, lo que los hace valiosos en la investigación oncológica .

Usos Antiplaquetarios y Antitrombóticos

Los derivados de piridazina, incluida la This compound, se han estudiado por sus propiedades antiplaquetarias. Pueden prevenir los coágulos de sangre, lo que reduce el riesgo de trombosis .

Aplicaciones Agroquímicas

En la agricultura, los derivados de este compuesto sirven como herbicidas y reguladores del crecimiento de las plantas. Su bioactividad se puede adaptar para proteger los cultivos y controlar las malezas de manera efectiva .

Actividad Antifúngica

La investigación ha demostrado que ciertos derivados de piridazina exhiben actividades antifúngicas significativas. Estos compuestos, incluida la This compound, podrían desarrollarse en fungicidas para combatir varios hongos patógenos de plantas y humanos .

Efectos Antiinflamatorios y Analgésicos

El andamiaje de piridazina también está asociado con propiedades antiinflamatorias y analgésicas. Los derivados de This compound podrían sintetizarse para tratar la inflamación y el dolor .

Mecanismo De Acción

Target of Action

The primary target of 4-methyl-6-phenylpyridazin-3-amine is the serotonin type 2 receptors and dopamine D1 and D2 type receptors . These receptors play a crucial role in regulating mood and behavior.

Mode of Action

4-Methyl-6-phenylpyridazin-3-amine interacts with its targets by binding to the serotonin type 2 receptors, dopamine D1 and D2 type receptors, and the serotonin reuptake pump . This compound blocks the reuptake of both dopamine and serotonin, thereby increasing their availability in the synaptic cleft . It also exhibits a slight degree of cholinomimetic activity .

Biochemical Pathways

The compound affects the biochemical pathways of serotonin and dopamine, two critical neurotransmitters in the brain. By blocking their reuptake, it increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to mood-brightening effects and potential improvements in memory consolidation .

Pharmacokinetics

Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of 4-methyl-6-phenylpyridazin-3-amine’s action include increased synaptic concentrations of serotonin and dopamine, leading to enhanced neurotransmission . This can result in mood-brightening effects and potential improvements in memory consolidation .

Action Environment

Factors such as ph, temperature, and the presence of other substances can generally affect the stability and efficacy of chemical compounds .

Propiedades

IUPAC Name |

4-methyl-6-phenylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-8-7-10(13-14-11(8)12)9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZUHYRSDTPCHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345356 | |

| Record name | 3-Amino-4-methyl-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81819-90-1 | |

| Record name | 3-Amino-4-methyl-6-phenylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

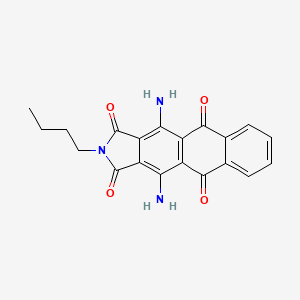

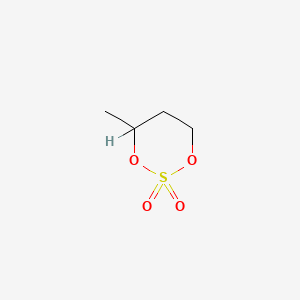

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Biphenyl]-3-sulfonic acid, 4,4'-diamino-](/img/structure/B1614685.png)